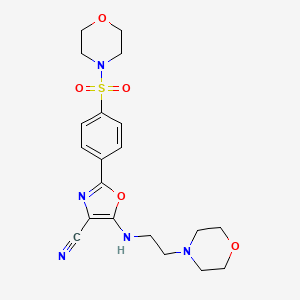
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C20H25N5O5S and its molecular weight is 447.51. The purity is usually 95%.
BenchChem offers high-quality 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-Alkylamino-1,3-oxazole-4-carbonitriles, including derivatives like 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized to explore their chemical properties. In a study, the synthesis of such compounds was demonstrated, highlighting their potential for further chemical reactions and analyses. For instance, reactions with hydrazine hydrate lead to different products depending on the substituents present, indicating a versatile reactivity profile that could be exploited in the development of new compounds with varied biological or chemical activities (Chumachenko et al., 2014).
Antimicrobial Activities
Compounds containing the morpholine group and similar structures have been synthesized and evaluated for their antimicrobial activities. For example, new 1,2,4-triazole derivatives with morpholine components showed good to moderate antimicrobial properties against various microorganisms. This suggests that modifications of the core structure, like those in 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, could yield new antimicrobial agents with potential therapeutic applications (Bektaş et al., 2007).
Antitumor Activity
Several studies have focused on the synthesis and biological evaluation of morpholino-substituted compounds for antitumor activity. Derivatives of 1H-indazole, which share structural similarities with 5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, have been synthesized and shown to possess distinct inhibitory effects on cancer cell proliferation. These findings underscore the potential of morpholino-containing compounds in the development of new anticancer therapies (Lu et al., 2020).
Structural and Photophysical Characterization
The structural and photophysical properties of compounds featuring morpholine and related structures have been extensively studied. For instance, 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine was synthesized and its X-ray structure analyzed, providing insights into its geometric and electronic characteristics. Such studies are crucial for understanding the fundamental properties of these compounds, which can inform their application in various scientific and industrial contexts (Chin et al., 2010).
Propiedades
IUPAC Name |
5-(2-morpholin-4-ylethylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c21-15-18-20(22-5-6-24-7-11-28-12-8-24)30-19(23-18)16-1-3-17(4-2-16)31(26,27)25-9-13-29-14-10-25/h1-4,22H,5-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMRNKJKESPZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Morpholinoethyl)amino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



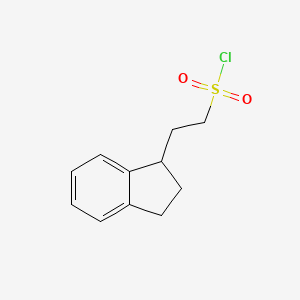
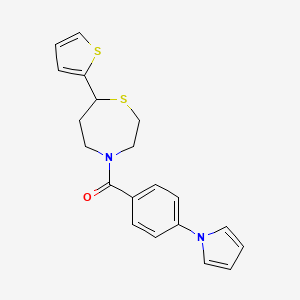
![6-Bromo-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B2924477.png)
![2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)benzamide](/img/structure/B2924478.png)
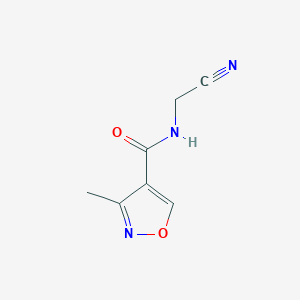
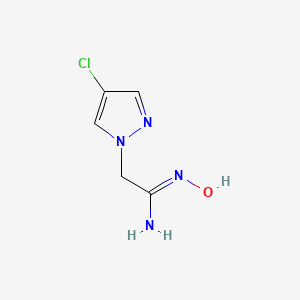
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2924481.png)
![N-(2-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2924482.png)
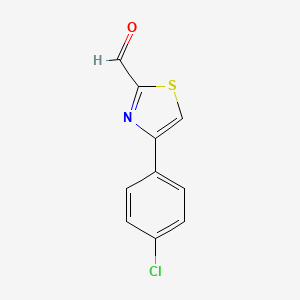
![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-cyclopropyl-1,3,4-thiadiazol-2-YL)sulfanyl]acetamide](/img/structure/B2924492.png)